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Compound of Interest

Compound Name: Enduracidin

Cat. No.: B576705 Get Quote

Introduction

L-allo-enduracididine is a rare, non-proteinogenic amino acid characterized by a unique cyclic

guanidinium moiety. It is a critical component of the antibiotic teixobactin, which has shown

significant activity against a range of Gram-positive bacteria, including methicillin-resistant

Staphylococcus aureus (MRSA). The synthesis of L-allo-enduracididine is a key challenge in

the total synthesis of teixobactin and its analogues. These application notes provide detailed

protocols for various synthetic routes to L-allo-enduracididine, targeting researchers and

professionals in drug development and chemical synthesis.

Synthesis Starting from (S)-Glycidol
This scalable and stereoflexible synthesis route utilizes commercially available (S)-glycidol to

produce L-allo-enduracididine in ten linear steps. The method is adaptable for the synthesis of

all four diastereomers by selecting the appropriate stereoisomer of glycidol and the Sharpless

asymmetric dihydroxylation reagent.[1][2]
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Step Reaction Reagents Yield (%)

1
Protection of primary

hydroxyl group

TBDPSCl, imidazole,

DCM
95

2
Regioselective ring

opening

Vinylmagnesium

bromide, CuI, THF
96

3 Mesylation MsCl, Et3N, DCM -

4 Azide displacement NaN3, DMF 90 (over 2 steps)

5 Staudinger reaction PPh3, THF, H2O -

6 Boc protection Boc2O, Et3N, DCM 95 (over 2 steps)

7
Sharpless asymmetric

dihydroxylation

AD-mix-β, t-BuOH,

H2O
96

8 Guanidinylation - -

9
Intramolecular

cyclization
Tf2O, DIPEA, DCM 90

10
Deprotection and

Oxidation

TBAF, THF; then

DMP, NaCIO2,

NaH2PO4

74 (over 2 steps)

Overall Yield ~22.75%[2]

Experimental Protocol
Step 1: Protection of (S)-glycidol

To a solution of (S)-glycidol in dichloromethane (DCM), add imidazole followed by tert-

butyldiphenylsilyl chloride (TBDPSCl).

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

TLC).

Work up the reaction mixture to obtain the TBDPS-protected glycidol.
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Step 2: Regioselective ring opening

Prepare a solution of vinylmagnesium bromide in tetrahydrofuran (THF).

Add copper(I) iodide (CuI) as a catalyst.

Add the protected glycidol solution dropwise at a low temperature (e.g., -78 °C).

Allow the reaction to warm to room temperature and stir until completion.

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract

the product.

Step 3 & 4: Mesylation and Azide Displacement

To the homoallylic alcohol from the previous step dissolved in DCM, add triethylamine (Et3N)

and cool to 0 °C.

Add methanesulfonyl chloride (MsCl) dropwise and stir.

After completion, the crude mesylate is dissolved in dimethylformamide (DMF), and sodium

azide (NaN3) is added.

Heat the mixture to facilitate the SN2 reaction, leading to the azide with inversion of

configuration.

Subsequent Steps: The synthesis continues with a Staudinger reaction to reduce the azide,

followed by Boc protection of the resulting amine. A key Sharpless asymmetric dihydroxylation

introduces two hydroxyl groups. The diol is then converted to a guanidine, which undergoes

intramolecular cyclization to form the protected enduracididine skeleton.[3] Finally, deprotection

and oxidation yield the target L-allo-enduracididine.[3]
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Aldehyde from L-Aspartic Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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